3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride
Overview
Description
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C15H23BrClNO It is a piperidine derivative that features a brominated phenoxy group and a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride typically involves the bromination of a phenoxy precursor followed by a coupling reaction with piperidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Typical conditions involve heating the reaction mixture to temperatures between 80-120°C and using inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and affect various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
- tert-Butyl bromoacetate
- 3-[3-(tert-Butyl)phenoxy]piperidine hydrochloride
Uniqueness
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHKJUSNAFIEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-29-3 | |
Record name | Piperidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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